2,3,4-Triacetyl Prednisone Glucuronide
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Overview
Description
2,3,4-Triacetyl Prednisone Glucuronide is a synthetic glucuronide derivative of prednisone, an adrenocortical steroid. This compound is an intermediate in the synthesis of Prednisone Glucuronide Sodium Salt, which is a metabolite of prednisone. Prednisone is widely used for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triacetyl Prednisone Glucuronide involves the glucuronidation of prednisone. This process typically requires the activation of the glucuronic acid component, which is then attached to the prednisone molecule. The reaction conditions often involve the use of catalysts such as zinc bromide and reagents like methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide .
Industrial Production Methods: Industrial production of glucuronides, including this compound, often involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferase enzymes. This method ensures high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triacetyl Prednisone Glucuronide undergoes various chemical reactions, including:
Oxidation: The glucuronic acid component can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glucuronic acid moiety.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitrogen dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Catalysts: Zinc bromide is often used as a catalyst in glycosylation reactions.
Major Products: The major products formed from these reactions include various glucuronide derivatives, which can be further utilized in the synthesis of bioactive molecules .
Scientific Research Applications
2,3,4-Triacetyl Prednisone Glucuronide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.
Biology: It is studied for its role in glucuronidation processes and its impact on drug metabolism.
Medicine: Prednisone glucuronides are investigated for their therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the production of pharmaceuticals and as a building block in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,3,4-Triacetyl Prednisone Glucuronide involves its conversion to Prednisone Glucuronide Sodium Salt, which exerts anti-inflammatory effects by binding to glucocorticoid receptors. This binding leads to the dissociation of heat shock proteins and the translocation of the glucocorticoid receptor to the nucleus, where it can modulate gene expression . The compound also influences various molecular pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol involved in its excretion.
Propofol Glucuronide: A metabolite of the anesthetic propofol.
Uniqueness: 2,3,4-Triacetyl Prednisone Glucuronide is unique due to its specific role as an intermediate in the synthesis of Prednisone Glucuronide Sodium Salt. Its structure allows for targeted glucuronidation, making it a valuable compound in the synthesis of bioactive glucuronides.
Properties
Molecular Formula |
C34H42O14 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H42O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-22,25-29,31,42H,7-8,10,12,14-15H2,1-6H3/t21?,22?,25?,26-,27-,28-,29+,31+,32+,33+,34+/m1/s1 |
InChI Key |
NFXRPGMRHVVSKR-BOOHZBNZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CCC3[C@@]2(CC(=O)C4C3CCC5=CC(=O)C=C[C@]45C)C)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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